molecular formula C13H9FN2O B1469377 5-(2-Fluorobenzyloxy)picolinonitrile CAS No. 1257119-36-0

5-(2-Fluorobenzyloxy)picolinonitrile

Cat. No. B1469377
M. Wt: 228.22 g/mol
InChI Key: MHTGTGMJUNHZTH-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyloxy)picolinonitrile (FBPN) is a synthetic organic compound that has been used in various scientific applications. It is a fluorinated derivative of picolinonitrile, an aromatic heterocyclic compound containing both nitrogen and oxygen atoms. FBPN is a white crystalline solid with a low melting point and is soluble in various organic solvents. Its structure is composed of a benzyloxy group attached to the 5-position of the picolinonitrile ring.

Scientific Research Applications

5-(2-Fluorobenzyloxy)picolinonitrile has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, as a reactant in organic synthesis, and as a catalyst in the production of polymers. It has also been used in the synthesis of biologically active compounds, such as the anti-inflammatory drug flurbiprofen and the anti-cancer drug lapatinib. Additionally, 5-(2-Fluorobenzyloxy)picolinonitrile has been used in the synthesis of various other compounds, such as the antifungal agent miconazole and the anti-diabetic drug glimepiride.

Mechanism Of Action

The mechanism of action of 5-(2-Fluorobenzyloxy)picolinonitrile is not well understood. However, it is thought to act as a catalyst in certain chemical reactions, such as the synthesis of pharmaceuticals and the production of polymers. Additionally, it is thought to act as a nucleophile in organic synthesis, forming covalent bonds with other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(2-Fluorobenzyloxy)picolinonitrile are not well understood. However, it is known to be non-toxic and has not been found to be a carcinogen.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(2-Fluorobenzyloxy)picolinonitrile in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also highly flammable and should be handled with caution.

Future Directions

Given its potential applications in the synthesis of pharmaceuticals and biologically active compounds, further research is needed to better understand the mechanism of action of 5-(2-Fluorobenzyloxy)picolinonitrile. Additionally, further research is needed to determine the long-term effects of 5-(2-Fluorobenzyloxy)picolinonitrile on the environment and human health. Additionally, further research is needed to explore the potential applications of 5-(2-Fluorobenzyloxy)picolinonitrile in the production of polymers and other materials. Finally, further research is needed to explore the potential applications of 5-(2-Fluorobenzyloxy)picolinonitrile in the development of novel drugs and therapeutics.

properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-13-4-2-1-3-10(13)9-17-12-6-5-11(7-15)16-8-12/h1-6,8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTGTGMJUNHZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorobenzyloxy)picolinonitrile

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-5-(2-fluorobenzyloxy)pyridine (1.5 g, 5.3 mmol) and zinc cyanide (0.81 g, 6.9 mmol) in DMF (20 mL) was added Tetrakis(triphenylphosphine)palladium(0) (0.61 g, 0.53 mmol) at room temperature. After being stirred at 60° C. for 4 hours, sat. sodium bicarbonate aqueous solution was added to the mixture. The mixture was filtered off through a pad of Celite. The filtrate was extracted with ethyl acetate, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (2:1 (v/v)) to give 0.69 g (57% yield) of the title compound as a light yellow solid:
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
catalyst
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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